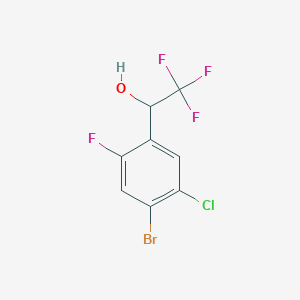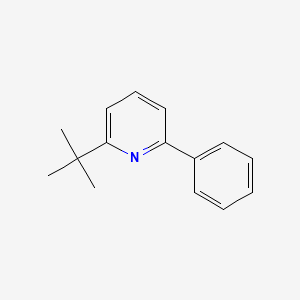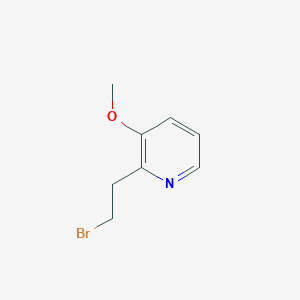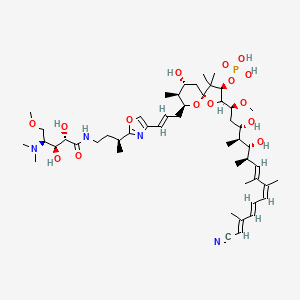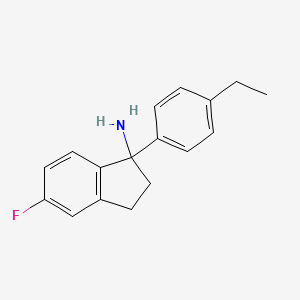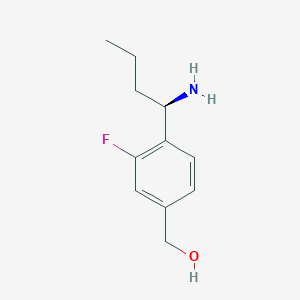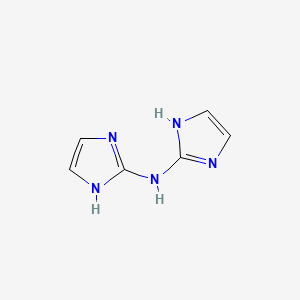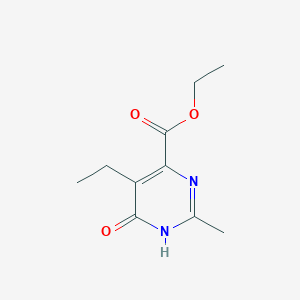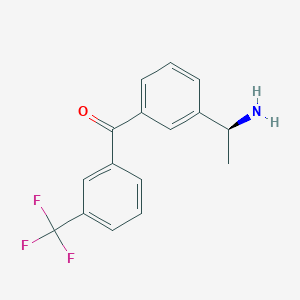
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chiral center, making it optically active, and contains both amino and trifluoromethyl functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable benzaldehyde derivative with an amine to form the aminoethyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Final Coupling Reaction: The final step involves coupling the aminoethyl intermediate with the trifluoromethylated benzene derivative under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride: The enantiomer of the compound, which may have different biological activities.
(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone: The non-chiral version of the compound.
(3-(1-aminoethyl)phenyl)(3-methyl)phenyl)methanonehydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the amino and trifluoromethyl groups in (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the chiral center allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C16H14F3NO |
|---|---|
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
[3-[(1S)-1-aminoethyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C16H14F3NO/c1-10(20)11-4-2-5-12(8-11)15(21)13-6-3-7-14(9-13)16(17,18)19/h2-10H,20H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
BQFZCSYSQJAZCJ-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



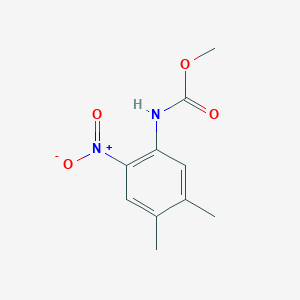
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
